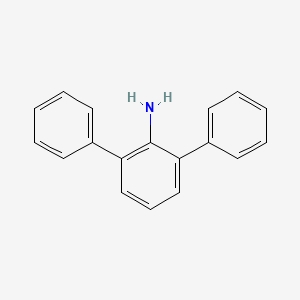

2,6-Diphenylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQMLISBVUTWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451797 | |

| Record name | 2,6-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87666-57-7 | |

| Record name | 2,6-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87666-57-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Diphenylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diphenylaniline, a sterically hindered aromatic amine, is a molecule of significant interest in various fields of chemical science, from materials science to medicinal chemistry. Its unique structural architecture, featuring two phenyl groups flanking an aniline core, imparts a distinct set of physicochemical properties that govern its reactivity, molecular interactions, and potential applications. This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering both established data and insights into the experimental methodologies for their determination. Understanding these fundamental characteristics is paramount for its effective utilization in the synthesis of organic ligands, metal-organic frameworks, organic light-emitting devices (OLEDs), and for the rational design of novel therapeutic agents.[1][2]

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to ascertain its molecular structure and unambiguous identification.

References

Novel Synthetic Routes for 2,6-Diphenylaniline Derivatives: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,6-diphenylaniline scaffold is a privileged structure in modern chemistry. Its rigid, sterically demanding framework is a cornerstone in the design of advanced N-heterocyclic carbene (NHC) ligands, high-performance organic materials, and a variety of biologically active compounds. However, the very steric hindrance that imparts its unique properties also presents significant synthetic challenges. Traditional methods for C-N and C-C bond formation often fail or provide disappointingly low yields.

This guide provides an in-depth analysis of contemporary and novel synthetic strategies to access this compound and its derivatives. Moving beyond a simple recitation of protocols, we will explore the underlying mechanistic principles and the rationale behind catalyst selection, ligand design, and reaction optimization. The focus is on providing field-proven insights to navigate the complexities of synthesizing these sterically congested molecules.

Pillar 1: Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for constructing the this compound core. The choice between Suzuki-Miyaura, Buchwald-Hartwig, or C-H functionalization approaches depends on the desired final structure and available starting materials.

The Suzuki-Miyaura Coupling Approach: Building the Carbon Skeleton

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it ideal for constructing the 2,6-diaryl backbone from a dihalogenated aniline precursor. The key transformation involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid.

Causality Behind Experimental Choices: The primary challenge is to achieve efficient double arylation on a sterically hindered aniline. The choice of catalyst, base, and solvent is critical to drive the reaction to completion. While some systems work without a ligand, the reaction's success often hinges on the catalyst's ability to facilitate both oxidative addition and reductive elimination steps efficiently. Aqueous solvent systems, such as DMF/water, can be effective and offer a more environmentally benign option.

Generalized Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Ligand-Free Suzuki Coupling for 2,6-Diaryl-4-nitroanilines [1]

-

Reaction Setup: In a round-bottom flask, combine 2,6-dibromo-4-nitroaniline (1.0 mmol), the desired arylboronic acid (2.5 equiv.), and K₂CO₃ (2.0 equiv.).

-

Solvent and Catalyst Addition: Add a mixture of DMF and water (e.g., 4:1 v/v, 5 mL). Degas the mixture by bubbling with argon or nitrogen for 15 minutes. Add Pd(OAc)₂ (5 mol%).

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

| Arylboronic Acid | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Methylphenylboronic acid | 80 | 6 | 92 | |

| Phenylboronic acid | 80 | 8 | 85 | |

| 4-Methoxyphenylboronic acid | 80 | 6 | 90 | |

| 4-Fluorophenylboronic acid | 80 | 10 | 88 |

The Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, particularly for synthesizing N-substituted anilines or when the aniline nitrogen is introduced onto a pre-formed biaryl scaffold.[2][3] Its development revolutionized the synthesis of aryl amines by offering milder conditions and broader functional group tolerance compared to classical methods like the Ullmann condensation.[2]

Causality Behind Experimental Choices: Synthesizing sterically hindered anilines via this method is challenging due to the difficulty of both oxidative addition to the hindered aryl halide and the final reductive elimination step.[4] The solution lies in ligand design. Bulky, electron-rich monophosphine ligands (e.g., Josiphos, XPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are essential.[4][5] These ligands promote the formation of a highly reactive, monoligated palladium(0) species, which is necessary to engage sterically demanding substrates.[4] The choice of a strong, non-nucleophilic base like NaOt-Bu or LHMDS is also critical for deprotonating the amine without competing side reactions.[6]

Generalized Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.[7]

Experimental Protocol: Synthesis of a Sterically Hindered Triarylamine [8]

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 8 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

-

Reagent Addition: Add the aryl bromide (e.g., 2,6-diphenylbromobenzene, 1.0 equiv.) and the amine (e.g., diphenylamine, 1.2 equiv.).

-

Solvent and Reaction: Evacuate and backfill the tube with argon. Add anhydrous toluene via syringe. Place the sealed tube in a preheated oil bath at 100-110 °C for 12-24 hours.

-

Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired triarylamine.

C-H Bond Functionalization: An Atom-Economical Approach

More recent advances have focused on direct C-H bond functionalization, which avoids the need for pre-halogenated substrates, thus improving atom economy.[9] This strategy often employs a directing group to guide the palladium catalyst to a specific C-H bond for arylation. For unsymmetrical 2,6-diphenylanilines, a two-step sequence can be employed.

Causality Behind Experimental Choices: The choice of directing group is paramount. It must coordinate to the metal center to facilitate the C-H activation step but must also be cleavable under conditions that do not degrade the product.[9] 3,5-Dimethylpyrazole has proven effective as a monodentate directing group that can be subsequently removed via ozonolysis to reveal an acylated amine, which can then undergo a second, different arylation.[9]

Workflow: Unsymmetrical 2,6-Diarylaniline Synthesis via C-H Functionalization

Caption: Synthetic workflow for unsymmetrical 2,6-diarylanilines.[9]

Pillar 2: Alternative and Emerging Methodologies

While palladium catalysis is dominant, other methods offer valuable alternatives, particularly for specific applications or to avoid potential palladium contamination in pharmaceutical intermediates.

Copper-Catalyzed Ullmann-Type Reactions

The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation. While traditionally requiring harsh conditions, modern protocols using ligands and microwave irradiation have increased its applicability for hindered substrates.[10] This method can be a cost-effective alternative to palladium-based systems.

Causality Behind Experimental Choices: The primary limitation of the Ullmann reaction for hindered substrates is the low reactivity. Microwave irradiation provides rapid, efficient heating, which can dramatically reduce reaction times and improve yields by overcoming the high activation energy of the coupling.[10] The use of a simple catalyst like CuI makes this an attractive and economical option.[10]

Experimental Protocol: Microwave-Assisted Ullmann Coupling [10]

-

Reaction Setup: In a microwave vial, combine the sterically hindered aniline (e.g., 2,6-diisopropylaniline, 1.0 equiv.), an aryl halide (e.g., o-chlorobenzoic acid, 1.1 equiv.), CuI (10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a high-boiling polar solvent like DMF or NMP.

-

Reaction: Seal the vial and place it in a microwave reactor. Heat to 150-180 °C for 30-60 minutes.

-

Workup: After cooling, dilute the mixture with water and acidify to precipitate the product. Filter the solid, wash with water, and dry.

-

Purification: Recrystallize or use column chromatography for further purification if necessary.

| Heating Method | Temperature (°C) | Yield (%) | Reference |

| Conventional | 150 | Moderate | [10] |

| Microwave | 150 | Good (48% for 2,6-diisopropylaniline) | [10] |

Transition-Metal-Free Approaches

The development of transition-metal-free reactions is a major goal in green chemistry.[11][12] For aniline synthesis, these methods often rely on generating highly reactive intermediates like arynes or using organocatalysis.[13] While still an emerging area for highly congested scaffolds like this compound, these routes offer significant promise for avoiding metal contamination.

Conceptual Framework: One potential strategy involves the reductive intermolecular coupling of nitroarenes with boronic acids, driven by a main-group catalyst (e.g., an organophosphorus compound) and a hydrosilane reductant.[13] This approach bypasses the need for transition metals entirely. However, the application of such methods to doubly-ortho-substituted systems remains a significant challenge due to the inherent steric barriers, which are more readily overcome by the diverse catalytic cycles offered by transition metals.

Summary and Future Outlook

The synthesis of this compound derivatives has been transformed by the advent of modern catalytic methods.

-

Palladium-catalyzed reactions , particularly Suzuki-Miyaura and Buchwald-Hartwig couplings, remain the gold standard due to their reliability, scope, and the availability of sophisticated ligand systems designed to overcome steric hindrance.

-

C-H functionalization represents the next frontier in efficiency, offering more direct and atom-economical routes.

-

Copper-catalyzed Ullmann reactions , enhanced by modern techniques like microwave heating, provide a practical and cost-effective alternative.

-

Transition-metal-free methods are rapidly evolving and hold the promise of more sustainable synthetic pathways, though their application to these particularly challenging substrates is still under development.

Future research will likely focus on developing catalysts based on more abundant and less toxic metals, expanding the scope of photocatalytic methods,[14] and refining transition-metal-free strategies to handle the steric demands of the this compound framework. These advancements will continue to empower researchers and drug development professionals in their pursuit of novel molecules with tailored functions.

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Unsymmetrical 2,6-Diarylanilines by Palladium-Catalyzed C-H Bond Functionalization Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

CAS number and chemical identifiers for 2,6-Diphenylaniline

An In-depth Technical Guide to 2,6-Diphenylaniline: A Core Scaffold for Advanced Chemical Applications

Introduction: Beyond a Simple Aniline

In the landscape of advanced chemical synthesis and drug discovery, the selection of foundational molecular scaffolds is a critical determinant of success. While aniline and its simple derivatives have long served as ubiquitous building blocks, their inherent metabolic liabilities, particularly oxidative toxicity mediated by liver enzymes, present significant challenges.[1][2] This guide introduces this compound, a sterically hindered and electronically modulated aniline derivative, as a superior alternative and a versatile platform for innovation.

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and materials scientists. It moves beyond a simple cataloging of properties to provide an in-depth analysis of this compound's chemical identity, physicochemical characteristics, synthesis, reactivity, and, most importantly, its strategic applications in catalysis, drug development, and materials science. By elucidating the causal relationships between its unique structure and its functional advantages, this guide aims to empower scientists to leverage this powerful molecule in their research endeavors.

Section 1: Core Chemical Identity

The precise identification of a chemical entity is the bedrock of reproducible science. This compound is unambiguously defined by a set of internationally recognized identifiers and structural codes. Its structure, featuring a central aniline ring flanked by two phenyl substituents at the ortho positions, imparts significant steric bulk and unique electronic properties that distinguish it from simpler amines.

Key Identifiers

The fundamental identifiers for this compound are summarized below for rapid reference and data retrieval from chemical databases.

| Identifier | Value | Source |

| CAS Number | 87666-57-7 | [3][4][5][6][7][8][9][10] |

| IUPAC Name | This compound | [10] |

| Synonyms | [1,1':3',1''-Terphenyl]-2'-amine, 2'-Amino-m-terphenyl, m-Terphenyl-2'-amine | [3][4][5][7][11] |

| Molecular Formula | C₁₈H₁₅N | [3][4][5][6][7][9][12] |

| PubChem CID | 11010226 | [4][10][13] |

Structural Representations

Line notation systems are crucial for computational chemistry, database searching, and structural bioinformatics. They provide a text-based method to represent the three-dimensional reality of the molecule.

-

SMILES (Simplified Molecular-Input Line-Entry System): C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)N[9][12]

-

Insight: This notation concisely captures the connectivity of the atoms, showing the central benzene ring (c2) substituted with an amine (N) and two phenyl groups (c1 and c3).

-

-

InChI (International Chemical Identifier): InChI=1S/C18H15N/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H,19H2[9][10][12]

-

Insight: The InChI provides a more layered and canonical representation, ensuring a unique identifier regardless of how the structure is drawn.

-

-

InChIKey: DSQMLISBVUTWJB-UHFFFAOYSA-N[6][9][10][12]

-

Insight: This 27-character hashed version of the InChI is ideal for web searches and indexing, acting as a digital fingerprint for the molecule.

-

Section 2: Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is non-negotiable for its effective and safe application in a laboratory setting.

Physicochemical Properties

The properties of this compound are a direct consequence of its high molecular weight and aromatic character. These values are essential for planning reactions, purifications, and formulations.

| Property | Value | Source |

| Molecular Weight | 245.32 g/mol | [3][4][5][7][9] |

| Appearance | White to Yellow Solid | [9] |

| Melting Point | 85-86 °C | [5][6][11][14] |

| Boiling Point (Predicted) | 395.7 ± 11.0 °C | [5][6][14] |

| Density (Predicted) | 1.103 ± 0.06 g/cm³ | [6][14] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [11] |

| XLogP3 | 4.5 | [11] |

-

Expert Insight: The high melting point indicates a stable crystalline lattice. The XLogP3 value suggests high lipophilicity, predicting poor solubility in aqueous media but good solubility in organic solvents like dichloromethane, ethyl acetate, and toluene. The TPSA is relatively low, a feature often sought in drug candidates to enhance membrane permeability.

Safety and Handling

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long lasting effects).[6]

-

Signal Word: Danger[6]

-

GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark), GHS09 (Environment)[6]

Self-Validating Laboratory Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to mitigate inhalation risk (H335).

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical splash goggles. Given the H318 hazard (serious eye damage), safety glasses are insufficient; sealed goggles or a face shield are required.

-

Dispensing: When weighing the solid, use a spatula and weigh it onto a creased weigh boat to prevent generating dust.

-

Spill Management: In case of a spill, cordon off the area. Do not use water. Gently sweep the solid material into a labeled waste container using a dustpan and brush.

-

Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Its high aquatic toxicity (H410) means it must not be discharged into drains.

Section 3: Synthesis and Reactivity

The utility of a building block is intrinsically linked to its accessibility and predictable reactivity. This compound is readily synthesized via modern cross-coupling methodologies.

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A robust and widely adopted method for constructing the C-C bonds in this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance. The key precursors are an ortho-dihalogenated aniline and a phenylboronic acid derivative.

Caption: Suzuki-Miyaura synthesis of this compound.

-

Causality Behind Choices: 2,6-Dibromoaniline is an excellent starting material as the two bromine atoms can be sequentially or simultaneously replaced.[6] Phenylboronic acid is chosen for its stability, commercial availability, and low toxicity of its byproducts.[6] A palladium catalyst is essential for facilitating the transmetalation and reductive elimination steps that form the new carbon-carbon bonds.

Reactivity Profile

The reactivity of this compound is dominated by two features: the nucleophilic amino group (-NH₂) and the sterically encumbered aromatic core.

-

N-Functionalization: The amine nitrogen is a nucleophile and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization. However, the flanking phenyl groups provide significant steric hindrance, slowing reaction rates compared to aniline and often requiring more forcing conditions or specialized catalysts.

-

Electrophilic Aromatic Substitution: The aniline core is activated towards electrophilic substitution. However, the ortho positions are blocked, directing incoming electrophiles primarily to the para position (C4). The steric bulk can also influence the regioselectivity on the flanking phenyl rings.

-

Oxidation: Unlike many simple anilines, the bulky ortho-phenyl groups provide a degree of steric protection against oxidation at the nitrogen atom, a key factor in its reduced metabolic toxicity profile.

Section 4: Applications in Advanced Research

The unique structural attributes of this compound make it a high-value component in several cutting-edge areas of chemical science.

A Superior Scaffold in Drug Discovery

The "aniline problem" in medicinal chemistry refers to the propensity of aniline-containing drugs to be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive and potentially toxic metabolites like quinone-imines.[1] This can cause hepatotoxicity or idiosyncratic adverse drug reactions. This compound offers a robust solution.

Caption: Mitigating metabolic toxicity with this compound.

By replacing a simple aniline core with the this compound scaffold, medicinal chemists can sterically block the sites of metabolic oxidation.[2] This pre-engineers metabolic stability into the drug candidate, reducing the risk of toxicity and potentially improving the pharmacokinetic profile.[2]

Precursor to Advanced Ligands and Materials

The sterically demanding nature of this compound makes it an ideal starting material for the synthesis of bulky ligands used in transition metal catalysis. For instance, it is a key building block for N-heterocyclic carbene (NHC) ligands, where the 2,6-disubstituted N-aryl groups create a well-defined catalytic pocket that can enhance selectivity and activity.

Furthermore, its rigid, well-defined structure is advantageous in materials science. It is used in the preparation of:

-

Organic Light-Emitting Devices (OLEDs): Where its derivatives can serve as host materials or components of emissive layers.[8]

-

Metal-Organic Frameworks (MOFs): Acting as a rigid organic linker to construct porous materials with applications in gas storage and separation.[8]

Section 5: Experimental Protocol

This section provides a validated, step-by-step methodology for the synthesis of this compound.

Protocol 5.1: Palladium-Catalyzed Suzuki-Miyaura Synthesis

Objective: To synthesize this compound from 2,6-dibromoaniline and phenylboronic acid.

Materials:

-

2,6-Dibromoaniline (1.0 eq)

-

Phenylboronic acid (2.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Toluene (10 mL / mmol of dibromoaniline)

-

Deionized Water (2 mL / mmol of dibromoaniline)

-

Nitrogen gas supply

-

Standard reflux apparatus and magnetic stirrer

Procedure:

-

Inert Atmosphere: Assemble the reflux apparatus, flame-dry under vacuum, and backfill with nitrogen gas. Maintain a positive nitrogen atmosphere throughout the reaction.

-

Charge Reactants: To the reaction flask, add 2,6-dibromoaniline, phenylboronic acid, potassium carbonate, and the palladium catalyst.

-

Add Solvents: Add toluene and deionized water to the flask. The mixture will be a biphasic suspension.

-

Degassing: Bubble nitrogen gas through the stirred suspension for 15 minutes to remove any dissolved oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: a. Concentrate the filtrate under reduced pressure to obtain the crude product. b. Purify the crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the identity and purity of the white to pale yellow solid product by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with the literature value (85-86 °C).

Conclusion

This compound represents a significant advancement over traditional aniline building blocks. Its defining features—a sterically shielded amino group and a rigid, extended aromatic system—translate directly into tangible benefits for the modern researcher. In drug discovery, it offers a proactive strategy to design metabolically robust compounds, mitigating the risks of aniline-related toxicity. In catalysis and materials science, it provides the structural rigidity and bulk required to create highly selective catalysts and functional materials. As synthetic methodologies continue to advance, the accessibility and application of this versatile scaffold are poised to expand, cementing its role as a cornerstone of complex molecule synthesis.

References

- 1. news.umich.edu [news.umich.edu]

- 2. cresset-group.com [cresset-group.com]

- 3. This compound, 95% 87666-57-7 India [ottokemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 87666-57-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | CAS#:87666-57-7 | Chemsrc [chemsrc.com]

- 7. This compound, 95% 87666-57-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 8. This compound | 87666-57-7 [chemicalbook.com]

- 9. Pi Chemicals System - PI-51004 this compound (87666-57-7) [internal.pipharm.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. echemi.com [echemi.com]

- 12. PubChemLite - this compound (C18H15N) [pubchemlite.lcsb.uni.lu]

- 13. This compound | C18H15N | CID 11010226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

An In-depth Technical Guide to the Electronic Properties of N-substituted 2,6-diphenylanthracene Derivatives

Abstract

Derivatives of 2,6-diphenylanthracene (DPA) are a significant class of organic semiconductors, demonstrating high charge carrier mobilities and strong solid-state fluorescence.[1] The strategic incorporation of nitrogen atoms into the phenyl substituents at the 2 and 6 positions of the anthracene core offers a powerful method for tuning the material's electronic and photophysical properties. This guide provides a comprehensive technical overview of N-substituted 2,6-diphenylanthracene derivatives, intended for researchers and professionals in organic electronics and materials science. We will explore the causal relationships between nitrogen substitution and the resulting electronic characteristics, provide detailed experimental protocols for their synthesis and characterization, and present a comparative analysis of their performance in electronic devices.

The Strategic Rationale for Nitrogen Substitution in 2,6-Diphenylanthracene

The parent 2,6-diphenylanthracene (DPA) molecule is a well-regarded p-type organic semiconductor, known for its high hole mobility.[2][3] However, the ever-expanding requirements for advanced organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), necessitate precise control over material properties. Nitrogen substitution within the terminal phenyl rings of DPA provides a nuanced approach to molecular engineering, offering several key advantages:

-

Tuning of Frontier Molecular Orbital (FMO) Energy Levels: The introduction of electronegative nitrogen atoms into the aromatic system predictably lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] This effect is crucial for optimizing charge injection and transport in multilayered organic electronic devices by enabling better energy level alignment with adjacent layers.

-

Enhancement of Electron Affinity: N-substitution increases the electron affinity of the molecule, which can facilitate more efficient electron injection and transport.[4] This can shift the charge transport characteristics from predominantly p-type to ambipolar or even n-type, broadening the range of potential applications.[5]

-

Modification of Molecular Packing and Morphology: The presence of nitrogen atoms can introduce intermolecular interactions, such as hydrogen bonding, which can influence the solid-state packing of the molecules.[6] This, in turn, has a profound impact on the material's charge transport properties and solid-state fluorescence.

-

Improved Planarity: Computational studies have shown that nitrogen doping in the phenyl rings of DPA can lead to a more planar molecular geometry.[4] This enhanced planarity can improve π-orbital overlap between adjacent molecules, potentially leading to higher charge carrier mobilities.

This guide will delve into the practical methodologies for synthesizing and characterizing these promising materials, providing a framework for their rational design and application.

Synthesis of N-substituted 2,6-Diphenylanthracene Derivatives

The most common and versatile method for synthesizing N-substituted 2,6-diphenylanthracene derivatives is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this context, 2,6-dibromoanthracene serves as the core scaffold, which is coupled with a nitrogen-containing arylboronic acid.

General Synthesis Workflow

The overall workflow for the synthesis and purification of a representative N-substituted 2,6-diphenylanthracene, 2,6-di(pyridin-2-yl)anthracene, is depicted below.

Caption: General workflow for the synthesis and purification of 2,6-di(pyridin-2-yl)anthracene.

Detailed Experimental Protocol: Synthesis of 2,6-di(pyridin-2-yl)anthracene

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl halides.[5][9]

Materials:

-

2,6-Dibromoanthracene (1.0 eq)

-

2-Pyridylboronic acid (2.5 eq)

-

Potassium carbonate (K₂CO₃) (2.6 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01 eq)

-

N-Methyl-2-pyrrolidone (NMP)

-

Deionized water

-

1.0 M Sodium hydroxide (NaOH) solution

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2,6-dibromoanthracene, 2-pyridylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

-

Solvent Addition: Add a degassed 9:1 mixture of NMP and water to the flask.

-

Reaction Execution: Stir the reaction mixture at 90°C for 16 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Precipitation: After cooling to room temperature, add 1.0 M NaOH solution to the reaction mixture to precipitate the crude product.

-

Isolation: Filter the resulting precipitate, wash thoroughly with deionized water, and dry under vacuum.

-

Purification: Purify the crude product by gradient sublimation at 185-205°C under high vacuum (10⁻³ Torr) to yield the final product as a crystalline solid.

Characterization of Electronic Properties

A thorough understanding of the electronic properties of N-substituted 2,6-diphenylanthracene derivatives is essential for predicting their performance in electronic devices. This section details the key experimental techniques used for this characterization.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.[10][11] These values are crucial for assessing the charge injection barriers from electrodes and the air stability of the material.

Experimental Setup:

-

Working Electrode: Platinum or glassy carbon electrode.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

Electrolyte Solution: Typically a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

-

Analyte Concentration: Approximately 1 mM.

-

Internal Standard: Ferrocene/ferrocenium (Fc/Fc⁺) redox couple for calibration.

Step-by-Step Protocol:

-

Preparation: Prepare a 1 mM solution of the N-substituted 2,6-diphenylanthracene derivative in the electrolyte solution.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen.

-

Measurement:

-

Perform a cyclic voltammetry scan over a potential range sufficient to observe the first oxidation and reduction events of the compound.

-

Record the voltammogram at a scan rate of 50-100 mV/s.

-

After the initial measurement, add a small amount of ferrocene to the solution and record the voltammogram again to calibrate the potential scale.

-

-

Data Analysis:

-

Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming the energy level of Fc/Fc⁺ is -4.8 eV below the vacuum level):

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

-

The electrochemical band gap can be estimated as E_gap = LUMO - HOMO.

-

Photophysical Characterization: UV-Vis and Photoluminescence Spectroscopy

UV-Vis absorption and photoluminescence (PL) spectroscopy are used to investigate the optical properties of the materials, including their light absorption and emission characteristics.[12][13]

Experimental Setup:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Spectrofluorometer: A fluorescence spectrometer.

-

Solvent: A UV-grade solvent in which the compound is soluble (e.g., chloroform, THF, or toluene).

-

Concentration: Typically in the range of 10⁻⁵ to 10⁻⁶ M.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a dilute solution of the N-substituted 2,6-diphenylanthracene derivative in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of the solution over a relevant wavelength range (e.g., 250-600 nm).

-

Identify the wavelength of maximum absorption (λ_abs_max).

-

-

Photoluminescence Spectroscopy:

-

Excite the solution at or near the λ_abs_max.

-

Record the emission spectrum.

-

Identify the wavelength of maximum emission (λ_em_max).

-

-

Quantum Yield Measurement:

-

The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Device Fabrication and Characterization: Organic Field-Effect Transistors (OFETs)

The ultimate test of a new semiconductor material is its performance in a device. Fabricating and characterizing OFETs allows for the determination of key performance metrics such as charge carrier mobility and the on/off ratio.

Device Architecture: A common architecture is the top-contact, bottom-gate (TCBG) configuration.

Caption: Schematic of a top-contact, bottom-gate OFET.

Fabrication Protocol:

-

Substrate Preparation: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate and gate dielectric, respectively. Clean the substrate ultrasonically in acetone and isopropanol, followed by drying with nitrogen.

-

Organic Semiconductor Deposition: Deposit a thin film (typically 50 nm) of the N-substituted 2,6-diphenylanthracene derivative onto the SiO₂ surface via thermal evaporation in a high-vacuum chamber (~10⁻⁴ Pa). The deposition rate should be controlled at approximately 0.3 Å/s, with the substrate held at an elevated temperature (e.g., 50°C) to promote ordered film growth.[14]

-

Source-Drain Electrode Deposition: Deposit the source and drain electrodes (typically 40 nm of gold) on top of the organic semiconductor layer through a shadow mask. The deposition rate for gold is typically around 1.0 Å/s.[14]

-

Characterization: Measure the electrical characteristics of the OFET in a probe station under an inert atmosphere or vacuum. Obtain the transfer and output characteristics to extract the charge carrier mobility and on/off ratio.

Impact of N-Substitution on Electronic Properties: A Comparative Analysis

The position of the nitrogen atom(s) within the phenyl rings has a significant impact on the electronic and photophysical properties of the resulting molecule. A study on three isomers of 2,6-di-pyridyl anthracene provides a clear illustration of these structure-property relationships.[6]

| Compound | Pyridyl Substituent Position | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | λ_abs_max (nm) | λ_em_max (nm) | Φ_F (solid state) | Mobility (cm²/Vs) |

| DPA (reference) | - | -5.60[1] | -2.60[1] | 3.00 | ~390 | ~420 | ~0.40 | >10[2] |

| 1a | 2-pyridyl | -5.78 | -2.71 | 3.07 | 398 | 452 | 0.502 | 0.05 |

| 1b | 3-pyridyl | -5.81 | -2.69 | 3.12 | 397 | 448 | 0.175 | 10⁻⁵ |

| 1c | 4-pyridyl | -5.79 | -2.73 | 3.06 | 399 | 506 (crystal) | 0.160 | N/A |

Data for compounds 1a, 1b, and 1c are from[6].

Analysis of the Data:

-

HOMO/LUMO Levels: As expected, all three pyridyl-substituted derivatives exhibit lower HOMO and LUMO energy levels compared to the parent DPA, a direct consequence of the electron-withdrawing nature of the nitrogen atom.

-

Photophysical Properties: The position of the nitrogen atom significantly influences the solid-state emission. The 2-pyridyl substituted isomer (1a) shows the highest fluorescence quantum yield, suggesting that its packing arrangement is the most favorable for radiative decay. The 4-pyridyl isomer (1c) exhibits a notable red-shift in its crystal emission, indicating stronger intermolecular interactions (excimer formation).

-

Charge Transport: There is a dramatic difference in the charge transport properties. The 2-pyridyl isomer (1a) demonstrates a respectable mobility of 0.05 cm²/Vs, while the 3-pyridyl isomer (1b) has a significantly lower mobility. This highlights the critical role of molecular packing, which is subtly altered by the position of the nitrogen atom, in determining the charge transport efficiency. The lack of observed charge transport in the 4-pyridyl isomer (1c) is attributed to unfavorable solid-state packing and poor film morphology.[6]

Caption: Energy level diagram comparing DPA and 2,6-di(pyridin-2-yl)anthracene.

Conclusion and Future Outlook

N-substitution of 2,6-diphenylanthracene is a highly effective strategy for fine-tuning the electronic properties of this important class of organic semiconductors. The introduction of nitrogen atoms provides a predictable means of lowering the HOMO and LUMO energy levels, which is beneficial for optimizing charge injection in organic electronic devices. Furthermore, the position of the nitrogen substitution has a profound influence on the molecular packing, solid-state fluorescence, and charge transport characteristics.

The work on pyridyl-substituted anthracenes demonstrates that subtle changes in molecular structure can lead to vastly different material properties.[6] This highlights the importance of a combined approach of targeted synthesis, detailed characterization, and theoretical modeling to fully understand and exploit these structure-property relationships.

Future research in this area will likely focus on:

-

Exploring a wider range of N-heterocyclic substituents: Investigating other nitrogen-containing aromatic rings beyond pyridine could unlock new and interesting electronic and photophysical properties.

-

Multi-nitrogen substitution: Incorporating multiple nitrogen atoms into each phenyl ring could further enhance electron affinity and potentially lead to high-performance n-type materials.

-

Asymmetric substitution: Synthesizing derivatives with different N-heterocycles at the 2 and 6 positions could provide even finer control over the material's properties.

By continuing to explore the rich chemical space of N-substituted 2,6-diphenylanthracene derivatives, the development of next-generation organic electronic devices with enhanced performance and tailored functionalities is a tangible and exciting prospect.

References

- 1. researchgate.net [researchgate.net]

- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridyl-substituted anthracene derivatives with solid-state emission and charge transport properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photophysical Properties of Anthracene Derivatives [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

The Cornerstone of Steric Control and Electronic Tuning: An In-depth Technical Guide to the Role of 2,6-Diphenylaniline in Organic Chemistry

Abstract

In the landscape of advanced organic synthesis, the strategic design of molecular building blocks is paramount to achieving desired functionality, reactivity, and material properties. Among the vast arsenal of synthetic intermediates, 2,6-disubstituted anilines represent a class of compounds whose utility is defined by a masterful interplay of steric and electronic effects. This guide focuses on a particularly compelling, though less ubiquitously cited, member of this family: 2,6-diphenylaniline . We will explore its fundamental properties, detail its synthesis via modern cross-coupling methodologies, and provide a comprehensive analysis of its critical roles as a ligand precursor in catalysis, a functional component in organic electronics, and a robust monomer in the synthesis of high-performance polymers. This document serves as a technical resource for researchers, chemists, and materials scientists, offering field-proven insights into the causality behind its application and providing a framework for its integration into drug development and materials science workflows.

Introduction: The Architectural Significance of this compound

This compound (CAS No. 87666-57-7) is an aromatic amine characterized by a central aniline core flanked by two phenyl groups at the ortho positions.[1][2] This specific substitution pattern is not merely an addition of molecular weight; it is a deliberate architectural feature that imbues the molecule with a unique set of properties that are highly sought after in several advanced chemical applications.

The two phenyl groups ortho to the amine functionality create significant steric hindrance. This bulk is the cornerstone of its utility in coordination chemistry, where it serves as a precursor to ligands that can form a protective, sterically-demanding pocket around a metal center.[3] This controlled environment is crucial for dictating the selectivity and enhancing the stability of catalytic species. Furthermore, the rigid, planar structure resulting from the terphenyl backbone promotes π-conjugation, a property essential for efficient charge mobility in organic electronic devices.[4] The ortho-substitution also provides a kinetic barrier, protecting the reactive amino group from certain oxidative decomposition pathways and contributing to enhanced thermal and chemical stability.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 87666-57-7 | [1][5] |

| Molecular Formula | C₁₈H₁₅N | [1][2] |

| Molecular Weight | 245.32 g/mol | [1] |

| Appearance | Off-white or white powder | [4] |

| Melting Point | 85-86 °C | [1][6] |

| Boiling Point | 395.7 ± 11.0 °C (Predicted) | [1] |

| Density | 1.103 ± 0.06 g/cm³ (Predicted) | [1] |

Synthesis of this compound: A Modern Cross-Coupling Approach

The construction of the this compound scaffold is most efficiently achieved through modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, renowned for its functional group tolerance and mild reaction conditions, stands out as a premier method.[7][8] The logical disconnection involves the formation of two carbon-carbon bonds between a dihalogenated aniline core and a phenylboronic acid derivative.

A robust and reliable synthetic pathway starts from the readily available 2,6-dibromoaniline and couples it with two equivalents of phenylboronic acid.

Diagram 1: Synthetic Pathway via Suzuki-Miyaura Coupling

References

- 1. This compound | CAS#:87666-57-7 | Chemsrc [chemsrc.com]

- 2. This compound | C18H15N | CID 11010226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. leapchem.com [leapchem.com]

- 5. This compound | 87666-57-7 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. ustm.ac.in [ustm.ac.in]

Methodological & Application

Application Notes: The Role of 2,6-Diphenylaniline in Suzuki Cross-Coupling Reactions

From Synthesis Target to Advanced Ligand Precursor

For: Researchers, scientists, and drug development professionals.

Introduction: Contextualizing 2,6-Diphenylaniline in Modern Catalysis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the construction of biaryl and substituted aromatic structures.[1][2] The efficacy of this palladium-catalyzed transformation is profoundly dependent on the choice of ligand, which modulates the catalyst's activity, stability, and substrate scope. Bulky and electron-rich ligands have been particularly transformative, enabling the coupling of previously challenging substrates, such as sterically hindered aryl chlorides and bromides.[3][4]

This guide focuses on this compound, a highly sterically encumbered biaryl amine. While not typically employed directly as a ligand itself—due to the relatively poor coordinating ability of the aniline nitrogen compared to phosphines or N-heterocyclic carbenes (NHCs)—its structural motif is of significant interest. This document explores the dual role of this compound in the context of Suzuki cross-coupling: first, as a synthetic target that can be efficiently constructed using the Suzuki reaction itself, and second, as a valuable precursor for designing novel, sterically demanding ligands poised to tackle challenging catalytic transformations.

Part 1: The Synthesis of this compound via Suzuki Cross-Coupling

The most direct and modular route to this compound is through a double Suzuki-Miyaura cross-coupling reaction. This approach involves the palladium-catalyzed reaction of a 2,6-dihaloaniline with two equivalents of phenylboronic acid. The success of this transformation hinges on a catalytic system robust enough to overcome the steric hindrance that increases after the first arylation and to drive the reaction to completion for the desired diarylated product.

Causality Behind Experimental Choices:

-

Substrate: 2,6-Dibromoaniline is an ideal starting material. The C-Br bonds are more reactive towards oxidative addition than C-Cl bonds, allowing for more facile coupling under milder conditions.[5]

-

Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich biaryl monophosphine ligand (e.g., SPhos) is chosen. Such ligands are known to promote the formation of highly active, monoligated Pd(0) species, which are essential for efficient oxidative addition, particularly with sterically demanding substrates.[1][6]

-

Base and Solvent: A moderately strong base like potassium phosphate (K₃PO₄) is used to facilitate the transmetalation step without promoting significant side reactions.[7] A solvent system like dioxane/water provides good solubility for both the organic and inorganic reagents.[8]

Workflow for Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound

Materials and Equipment:

-

2,6-Dibromoaniline

-

Phenylboronic Acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium Phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous

-

Deionized Water, degassed

-

Ethyl Acetate, ACS grade

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Schlenk flask, magnetic stirrer, heating mantle, condenser, and inert gas line (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 2,6-dibromoaniline (1.0 equiv), phenylboronic acid (2.2 equiv), Pd₂(dba)₃ (0.015 equiv, 1.5 mol%), SPhos (0.06 equiv, 6 mol%), and K₃PO₄ (3.0 equiv).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to establish an inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane and water (in a 5:1 v/v ratio) via syringe. The typical concentration is ~0.2 M with respect to the 2,6-dibromoaniline.

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 16-24 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the starting material and the mono-arylated intermediate.[8]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid. A similar protocol for a double Suzuki coupling on a related substrate yielded the desired product in 87% yield.[9]

Part 2: this compound as a Precursor for Advanced Ligands

The true value of bulky anilines in catalysis lies in their role as precursors to exceptionally effective ligand classes, most notably N-Heterocyclic Carbenes (NHCs).[10] The steric bulk provided by substituents at the 2 and 6 positions of the aniline ring is critical for catalyst performance.

Expertise & Experience: The Role of Steric Hindrance The bulky N-aryl groups on an NHC ligand create a sterically hindered pocket around the metal center. This has several beneficial effects:

-

Promotes Reductive Elimination: The steric pressure helps to "push" the newly formed biaryl product off the metal center, accelerating the final, product-releasing step of the catalytic cycle.[5]

-

Stabilizes the Active Species: It prevents catalyst decomposition through pathways like dimer formation.

-

Enhances Oxidative Addition: By favoring the formation of highly reactive, low-coordinate palladium species, it facilitates the initial activation of the aryl halide.[6]

An NHC ligand derived from this compound would be exceptionally bulky, potentially offering unique reactivity for extremely challenging cross-coupling reactions where other ligands fail.

Catalytic Cycle with a Bulky Aniline-Derived NHC Ligand

Caption: The Suzuki catalytic cycle featuring a Pd-NHC catalyst.

Data Presentation: Comparison of Steric Properties of NHC Ligands

The steric influence of a ligand can be quantified using parameters like the percent buried volume (%Vbur), which measures the space occupied by the ligand around the metal center.

| Precursor Aniline | Resulting NHC Ligand | % Buried Volume (%Vbur)* | Key Characteristics |

| 2,6-Dimethylaniline | IMes | 30.4% | Effective general-purpose ligand.[11] |

| 2,6-Diisopropylaniline | IPr | 37.1% | Highly effective for hindered substrates due to increased bulk.[11] |

| This compound | IPr Ph (Hypothetical) | >40% (Estimated) | Potentially superior for tetra-ortho-substituted biaryl synthesis; may require higher temperatures due to extreme bulk. |

*Data for Pd(PMe₃)₂ fragment. %Vbur is a calculated value and provides a standardized measure of steric bulk.

Part 3: Protocol for Suzuki Coupling with a Bulky Aniline-Derived Catalyst

To demonstrate the practical application of the principles discussed, this section provides a protocol for a challenging Suzuki coupling using a commercially available palladium precatalyst bearing an NHC ligand derived from 2,6-diisopropylaniline (a close analogue to a hypothetical this compound system).

Reaction: Coupling of 2-chloro-1,3-dimethylbenzene with 2,4,6-trimethylphenylboronic acid.

Rationale for Component Selection:

-

Catalyst: PEPPSI™-IPr is a highly active and air-stable precatalyst. The IPr ligand provides the necessary steric bulk to facilitate the coupling of two ortho-substituted partners.[11][12]

-

Base: Sodium tert-butoxide (NaOtBu) is a strong base often required for the activation of hindered boronic acids and for coupling with less reactive aryl chlorides.

-

Solvent: Dioxane is a common high-boiling solvent suitable for reactions that may require elevated temperatures to overcome high activation barriers.

Detailed Protocol: Synthesis of a Tetra-ortho-substituted Biaryl

Materials and Equipment:

-

2-Chloro-1,3-dimethylbenzene

-

2,4,6-Trimethylphenylboronic acid

-

PEPPSI™-IPr catalyst (--INVALID-LINK--palladium(II) dichloride)

-

Sodium tert-butoxide (NaOtBu)

-

1,4-Dioxane, anhydrous

-

Standard glassware for inert atmosphere chemistry

Procedure:

-

Reaction Setup: In a glovebox or under a stream of argon, add the aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), NaOtBu (2.0 equiv), and PEPPSI™-IPr (0.02 equiv, 2 mol%) to a dry reaction vial or flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane (~0.5 M concentration).

-

Reaction Execution: Seal the vessel and heat the mixture to 100 °C with stirring for 12-18 hours.

-

Work-up and Purification: After cooling, quench the reaction carefully with water. Extract the product into diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography on silica gel to obtain the desired sterically hindered biaryl product. Such reactions are known to provide good to excellent yields for highly hindered biaryls.[13][14]

Conclusion

This compound occupies a unique position in the landscape of Suzuki cross-coupling chemistry. It serves as a prime example of a complex, sterically congested molecule that can be efficiently synthesized using the very reaction it has the potential to advance. While not a ligand in its own right, its structure provides a blueprint for the rational design of next-generation, super-bulky NHC ligands. By understanding the synthesis of this molecule and the principles of ligand design it embodies, researchers can better equip themselves to tackle the most demanding synthetic challenges in pharmaceutical and materials science discovery.

References

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. benchchem.com [benchchem.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. benchchem.com [benchchem.com]

- 9. 2,6-di(thiophen-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 2,6-Diphenylaniline-Based Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers derived from 2,6-diphenylaniline are a class of aromatic polymers with significant potential in materials science and medicinal chemistry. The rigid, sterically hindered backbone imparted by the ortho-phenyl substituents can lead to materials with high thermal stability, unique photophysical properties, and potential for applications in areas such as organic electronics and as scaffolds in drug discovery. This guide provides detailed experimental protocols for the synthesis of this compound-based polymers via three common and effective methods: oxidative polymerization, Suzuki-Miyaura polycondensation, and Buchwald-Hartwig polyamination. The causality behind experimental choices and detailed characterization methods are also discussed to ensure scientific integrity and reproducibility.

I. Oxidative Polymerization of this compound

Oxidative polymerization is a direct method for the synthesis of polyanilines through the formation of C-C and C-N bonds using a chemical oxidant. For this compound, polymerization is expected to proceed primarily through C-C coupling at the para-positions of the phenyl rings due to steric hindrance at the nitrogen atom.

Rationale for Experimental Choices

The choice of oxidant and reaction medium is critical in controlling the polymerization process and the properties of the resulting polymer. Ferric chloride (FeCl₃) is a common and effective oxidant for aniline derivatives. It is a moderately strong oxidizing agent, which helps to prevent over-oxidation and degradation of the polymer chain. An acidic medium, typically aqueous HCl, is used to protonate the aniline nitrogen, increasing the solubility of the monomer and the growing polymer chain, and facilitating the polymerization process. The reaction temperature is maintained at a low level (0-5 °C) to control the reaction rate and minimize side reactions, which can lead to a more regular polymer structure and higher molecular weight.

Experimental Workflow: Oxidative Polymerization

Caption: Workflow for the oxidative polymerization of this compound.

Detailed Protocol: Oxidative Polymerization

-

Monomer Solution Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2.45 g (10 mmol) of this compound in 100 mL of 1 M aqueous HCl. Cool the solution to 0-5 °C in an ice bath.

-

Oxidant Solution Preparation: In a separate beaker, dissolve 4.06 g (25 mmol) of ferric chloride (FeCl₃) in 50 mL of 1 M aqueous HCl.

-

Polymerization: Slowly add the FeCl₃ solution dropwise to the stirred monomer solution over a period of 30 minutes, maintaining the temperature between 0 and 5 °C. After the addition is complete, continue stirring the reaction mixture for 24 hours at the same temperature.

-

Work-up and Purification: Pour the reaction mixture into 500 mL of methanol to precipitate the polymer. Filter the dark green precipitate and wash it thoroughly with methanol until the filtrate becomes colorless. Subsequently, wash the polymer with deionized water to remove any remaining acid and salts.

-

Drying: Dry the resulting poly(this compound) powder in a vacuum oven at 60 °C for 24 hours.

II. Suzuki-Miyaura Polycondensation

Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. For the synthesis of this compound-based polymers, this method typically involves the polymerization of a dihalo-derivative of this compound with a diboronic acid or a self-condensation of a haloarylboronic acid monomer. This approach offers excellent control over the polymer structure.

Synthesis of Monomers: 2,6-Dibromo-N,N-diphenylaniline

A necessary precursor for Suzuki polycondensation is a di-halogenated derivative of this compound. The synthesis of 2,6-dibromo-N,N-diphenylaniline can be achieved via the bromination of N,N-diphenylaniline.

Protocol: Synthesis of 2,6-Dibromo-N,N-diphenylaniline

-

Reaction Setup: In a 250 mL round-bottom flask protected from light, dissolve 4.91 g (20 mmol) of this compound in 100 mL of glacial acetic acid.

-

Bromination: To this solution, add 2.2 mL (42 mmol) of bromine dropwise with stirring at room temperature.

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

Work-up: Pour the reaction mixture into 500 mL of ice-water. The precipitate is collected by filtration, washed with water, and then with a cold sodium thiosulfate solution to remove excess bromine.

-

Purification: Recrystallize the crude product from ethanol to yield 2,6-dibromo-N,N-diphenylaniline as a white solid.

Rationale for Experimental Choices in Polymerization

The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura polycondensation.

-

Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ.

-

Base: A base is required to activate the boronic acid component. Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in this reaction.

-

Solvent: A two-phase solvent system, such as toluene and water, is often used. Toluene dissolves the organic monomers and the growing polymer, while the aqueous phase dissolves the inorganic base.

Experimental Workflow: Suzuki-Miyaura Polycondensation

Caption: Workflow for Suzuki-Miyaura polycondensation.

Detailed Protocol: Suzuki-Miyaura Polycondensation

-

Reaction Setup: In a 100 mL Schlenk flask, combine 2,6-dibromo-N,N-diphenylaniline (403 mg, 1.0 mmol), 1,4-phenylenediboronic acid (166 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol), and potassium carbonate (414 mg, 3.0 mmol).

-

Degassing: Evacuate the flask and backfill with argon. Repeat this process three times.

-

Solvent Addition: Add 10 mL of degassed toluene and 5 mL of degassed deionized water to the flask.

-

Polymerization: Heat the mixture to reflux (approximately 110 °C) and stir under an argon atmosphere for 48 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of methanol. Collect the precipitated polymer by filtration. Wash the polymer with water and then with methanol.

-

Purification: Further purify the polymer by Soxhlet extraction with acetone for 24 hours to remove oligomers and catalyst residues.

-

Drying: Dry the polymer in a vacuum oven at 80 °C for 24 hours.

III. Buchwald-Hartwig Polyamination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method can be adapted for polymerization by reacting a dihaloaromatic monomer with a diamine or by the self-condensation of an amino-substituted haloaromatic monomer. For a this compound-based polymer, this would typically involve the reaction of a dihalo-derivative of this compound with an aromatic diamine.

Rationale for Experimental Choices

The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base.

-

Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine ligand such as Xantphos is often used. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice for this reaction.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions.

Experimental Workflow: Buchwald-Hartwig Polyamination

Caption: Workflow for Buchwald-Hartwig polyamination.

Detailed Protocol: Buchwald-Hartwig Polyamination

-

Reaction Setup: In a glovebox, charge a Schlenk tube with 2,6-dibromo-N,N-diphenylaniline (403 mg, 1.0 mmol), p-phenylenediamine (108 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (17.3 mg, 0.03 mmol), and sodium tert-butoxide (231 mg, 2.4 mmol).

-

Solvent Addition: Add 10 mL of anhydrous toluene to the Schlenk tube.

-

Polymerization: Seal the tube and heat the mixture at 100 °C with stirring for 24 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of methanol. Collect the precipitate by filtration and wash it with methanol.

-

Purification: Dissolve the polymer in a minimal amount of chloroform and reprecipitate it into methanol. Filter and wash the polymer again with methanol.

-

Drying: Dry the polymer in a vacuum oven at 60 °C for 24 hours.

IV. Characterization of this compound-Based Polymers

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.

Data Presentation

| Polymerization Method | Typical Mₙ ( g/mol ) | Typical Mₙ/Mₙ (PDI) | T₉ (°C) | Tₔ (°C) |

| Oxidative Polymerization | 5,000 - 15,000 | 2.0 - 3.5 | ~150-200 | >450 |

| Suzuki Polycondensation | 10,000 - 50,000 | 1.5 - 2.5 | ~200-250 | >500 |

| Buchwald-Hartwig Polyamination | 8,000 - 40,000 | 1.6 - 2.8 | ~180-230 | >480 |

Note: These are representative values and can vary depending on the specific reaction conditions and monomer purity.

Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure. For poly(this compound), the ¹H NMR spectrum is expected to show broad signals in the aromatic region (typically 6.5-8.0 ppm). The disappearance of signals corresponding to the reactive sites of the monomers (e.g., protons at the para-position in oxidative polymerization, or the C-Br protons in Suzuki coupling) indicates successful polymerization.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymers. This provides information about the chain length and the distribution of chain lengths.

-

Thermal Analysis (TGA/DSC):

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature. The decomposition temperature (Tₔ), often taken as the temperature at which 5% weight loss occurs, is a key parameter. Aromatic polymers like poly(this compound) are expected to exhibit high thermal stability.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) of the polymers. The T₉ is an important parameter that indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The rigid backbone of poly(this compound) is expected to result in a high T₉.

-

The Strategic Role of 2,6-Diphenylaniline Derivatives in Fine Chemical Synthesis: Application Notes and Protocols

Introduction: The Architectural Advantage of Steric Hindrance

In the landscape of modern synthetic chemistry, the rational design of ancillary ligands for transition metal catalysis is a cornerstone of achieving high efficiency, selectivity, and broad substrate scope. Among the myriad of ligand precursors, aniline derivatives bearing bulky substituents at the 2 and 6 positions have emerged as exceptionally powerful building blocks. This guide focuses on the unique potential of 2,6-diphenylaniline derivatives in the synthesis of fine chemicals. The defining feature of this scaffold is the pronounced steric hindrance imparted by the two phenyl groups flanking the nitrogen atom. This architectural element is not a mere impediment; it is a strategic tool that profoundly influences the coordination environment of a metal center, thereby dictating the outcome of catalytic transformations.

The bulky framework of this compound is primarily exploited in the synthesis of N-heterocyclic carbene (NHC) and phosphine ligands. These ligands, when coordinated to a palladium catalyst, facilitate challenging cross-coupling reactions that are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The steric pressure exerted by the 2,6-diphenylphenyl moieties is critical for promoting the formation of monoligated, highly reactive L-Pd(0) species, which is often the rate-limiting step in catalytic cycles such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This guide provides detailed protocols for the synthesis of a key NHC ligand precursor from this compound and its subsequent application in these transformative reactions.

Part 1: Synthesis of a this compound-Derived N-Heterocyclic Carbene (NHC) Precursor

The most common pathway to generate NHC ligands involves the synthesis of an imidazolium salt, which serves as a stable, air-tolerant precursor to the free carbene. The protocol described below is adapted from well-established procedures for analogous bulky anilines, such as 2,6-diisopropylaniline, which is used to synthesize the ubiquitous IPr ligand.[1][2][3] The causality behind each step is explained to provide a robust understanding of the transformation.

Protocol 1: Synthesis of 1,3-Bis(2,6-diphenylphenyl)imidazolium Chloride

This two-step procedure first involves the formation of a diimine intermediate, followed by cyclization to form the desired imidazolium salt.

Step 1: Synthesis of N,N'-Bis(2,6-diphenylphenyl)ethanediimine

This step involves the acid-catalyzed condensation of this compound with glyoxal.

-

Rationale: The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbons of glyoxal. A catalytic amount of acid protonates the glyoxal carbonyl, increasing its electrophilicity and accelerating the reaction. Two equivalents of the aniline react to form the diimine product.

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

|---|---|---|---|---|

| This compound | 6051-75-8 | 245.33 g/mol | 10.0 g | 40.8 mmol |

| Glyoxal (40 wt% in H₂O) | 107-22-2 | 58.04 g/mol | 2.96 mL | 20.4 mmol |

| Methanol | 67-56-1 | 32.04 g/mol | 60 mL | - |

| Formic Acid | 64-18-6 | 46.03 g/mol | 5 drops | catalytic |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 40.8 mmol) and methanol (60 mL).

-

Stir the mixture at room temperature to achieve partial dissolution.

-

Add the glyoxal solution (2.96 mL, 20.4 mmol) and formic acid (5 drops).

-

Stir the resulting mixture at room temperature for 12-16 hours. A yellow precipitate will form as the reaction progresses.

-

Collect the yellow solid by vacuum filtration, washing with cold methanol (2 x 20 mL).

-

Dry the solid under vacuum to yield N,N'-Bis(2,6-diphenylphenyl)ethanediimine. The product can be used in the next step without further purification.

Step 2: Synthesis of 1,3-Bis(2,6-diphenylphenyl)imidazolium Chloride

This step is a cyclization reaction using paraformaldehyde as a one-carbon source and HCl to form the imidazolium ring.[1][4]

-